Pubchem_57369830

Content Navigation

Polysialylation often faces immunogenicity and ABC with PEG. Colominic acid sodium salt (CAS 70431-34-4), a high-purity PSA from E. coli, offers a biodegradable, non-immunogenic alternative.

- Sodium salt form ensures solubility and consistent bioconjugation; free of endotoxin/protein contaminants for reproducible enzymatic modification and nanoparticle coating.

- In stock for immediate shipment; ideal for long-acting biologics and hydrogels with in-vivo stability.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

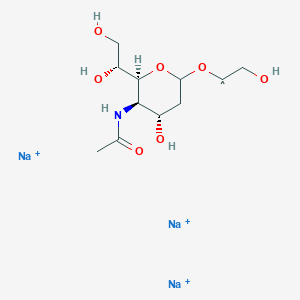

Colominic acid sodium salt is the salt form of a linear homopolymer of α-2,8-linked N-acetylneuraminic acid (polysialic acid, PSA), typically produced and purified from non-pathogenic strains of *Escherichia coli*. As a well-defined, high-molecular-weight polysaccharide, it serves as a critical raw material for the polysialylation of therapeutic proteins, peptides, and nanoparticles to improve their pharmacokinetic profiles. Its primary value proposition lies in its natural origin, biodegradability, and low immunogenicity, positioning it as a key alternative to synthetic polymers like polyethylene glycol (PEG) in advanced drug delivery applications.

Research Fit

References

- Jain, S., Hreczuk-Hirst, D. H., McCormack, B., Mital, M., Epenetos, A., Laing, P., & Gregoriadis, G. (2003). Polysialic acids: potential in improving the stability and pharmacokinetics of proteins and other therapeutics. Advanced drug delivery reviews, 55(10), 1393-1402.

- Troy, F. A. (1992). Polysialylation: from bacteria to brains. Glycobiology, 2(1), 5-23.

- Constantinou, A., Chen, Y., Deen, M. F., & Jain, S. (2021). Polysialic acid: A natural, biodegradable and non-immunogenic polymer for drug delivery. European Polymer Journal, 159, 110729.

- Gregoriadis, G., Jain, S., Papaioannou, I., & Laing, P. (2005). Polysialic acids: a new and superior alternative to PEG for stabilizing therapeutic proteins/peptides and drugs. International journal of pharmaceutics, 300(1-2), 125-130.

Substituting a well-characterized colominic acid sodium salt with a generic alternative, the free acid form, or a poorly defined mixture carries significant risks to process reproducibility and in-vivo performance. The sodium salt form is selected for its enhanced aqueous solubility and stability in solution, which is critical for consistent reaction kinetics in bioconjugation workflows. Furthermore, the polymer's molecular weight distribution directly dictates its hydrodynamic radius and subsequent pharmacokinetic behavior; using a preparation with a different or broader polydispersity will yield a different in-vivo half-life and biodistribution, compromising experimental reproducibility. For applications requiring enzymatic modification, the purity of the colominic acid is paramount, as residual endotoxins or protein contaminants from the bacterial source can interfere with downstream processes and introduce unwanted immunogenicity.

Substitution Risk

References

- Fernandes, A. I., & Gregoriadis, G. (1997). The effect of polysialylation on the immunogenicity and antigenicity of asparaginase: implication in its pharmacokinetics. International journal of pharmaceutics, 149(2), 183-192.

- Galuska, S. P., Oltmann-Norden, I., Geyer, H., Geyer, R., & Mühlenhoff, M. (2018). Large-scale production and homogenous purification of long chain polysialic acids from E. coli K1. In Polysialic Acids (pp. 23-35). Humana Press, New York, NY.

Avoids ABC Phenomenon vs PEG-Liposomes

In a direct comparison of liposome formulations, repeated intravenous injection of PEGylated liposomes in rats induced the Accelerated Blood Clearance (ABC) phenomenon, where the second dose was cleared rapidly from circulation. In contrast, liposomes modified with polysialic acid (PSA), derived from colominic acid, showed no such effect. The blood concentration curves for PSA-liposomes were nearly identical between the first and second injections, and no significant induction of anti-polymer IgM antibodies was detected, unlike with PEG-liposomes.

| Evidence Dimension | Blood clearance after repeated injection |

| Target Compound Data | PSA-Liposomes: No significant change in blood clearance curve upon second injection. |

| Comparator Or Baseline | PEG-Liposomes: Rapidly cleared from blood upon second injection (p < 0.01). |

| Quantified Difference | PSA-modified liposomes completely avoid the ABC phenomenon seen with PEGylated liposomes. |

| Conditions | In vivo study in Wistar rats, comparing blood concentration profiles after single vs. repeated intravenous injections of modified liposomes. |

For developing therapeutics requiring multiple doses, this compound offers a significant advantage by preventing the loss of efficacy and potential immunogenic responses associated with repeated administration of PEGylated carriers.

Superior In Vivo Stability vs Hyaluronic Acid

While both polysialic acid (PSA) and hyaluronan (HA) are natural, biodegradable polysaccharides, HA is known to be rapidly degraded by endogenous enzymes. In a study developing a novel biomaterial, a PSA-HA graft copolymer was synthesized to improve HA's stability. The resulting copolymer demonstrated a prolonged duration in the skin post-injection compared to cross-linked HA alone. This indicates that the PSA component provides enhanced resistance to enzymatic degradation.

| Evidence Dimension | In vivo material duration/stability |

| Target Compound Data | PSA-HA Copolymer: Prolonged duration in skin. |

| Comparator Or Baseline | Cross-linked HA: Faster degradation and shorter duration. |

| Quantified Difference | The study qualitatively reports prolonged duration and reduced irritation, demonstrating PSA's superior stability over HA in a biological environment. |

| Conditions | In vivo degradation test of subcutaneously injected biomaterials in an animal model. |

For applications requiring sustained presence, such as hydrogels for tissue engineering or long-acting dermal fillers, this compound's greater enzymatic stability offers a clear performance advantage over hyaluronic acid.

Sodium Salt Solubility vs Free Acid

The sodium salt of colominic acid provides significantly improved handling and processability compared to its free acid form. Standard technical datasheets specify the high aqueous solubility of the sodium salt, with values reported up to 50 mg/mL in water. This high solubility is essential for preparing concentrated stock solutions required for bioconjugation reactions and for ensuring homogeneity in formulations. The free acid form, with its protonated carboxylic acid groups, exhibits lower aqueous solubility and can be more challenging to handle in neutral pH buffer systems common in bioprocessing.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 50 mg/mL (as sodium salt) |

| Comparator Or Baseline | Colominic Acid (free acid): Lower solubility due to protonated carboxyl groups. |

| Quantified Difference | The sodium salt form offers a quantitative, multi-fold increase in solubility, crucial for practical laboratory and process-scale applications. |

| Conditions | Solubility in H2O at standard laboratory conditions. |

Procuring the sodium salt form directly translates to faster, more reliable, and more scalable workflows by eliminating solubility issues and ensuring consistent solution properties for conjugation and formulation.

Molecular Weight Drives Pharmacokinetics

The in-vivo performance of polymer-drug conjugates is critically dependent on the polymer's molecular weight (MW). While direct comparative studies on different colominic acid MWs are specific to each conjugate, the underlying principle is firmly established. For instance, in a study using elastin-like polypeptides (ELPs), increasing the MW from 38 kDa (A38) to 60 kDa (A60) increased the plasma half-life from 60.7 hours to 68.6 hours. This demonstrates that even modest changes in polymer size directly impact circulation time. Therefore, using colominic acid with a tightly controlled, specified molecular weight is essential for achieving reproducible pharmacokinetic outcomes.

| Evidence Dimension | Plasma Half-Life |

| Target Compound Data | Higher MW Polymer (60 kDa ELP): 68.6 ± 0.57 h |

| Comparator Or Baseline | Lower MW Polymer (38 kDa ELP): 60.7 ± 0.31 h |

| Quantified Difference | A ~13% increase in plasma half-life resulted from a 58% increase in polymer molecular weight. |

| Conditions | Pharmacokinetic study of different MW elastin-like polypeptides (ELPs) in an animal model. |

This highlights the necessity of procuring a specific, low-polydispersity grade of colominic acid; substituting with a generic or different MW fraction will lead to unpredictable and non-reproducible in-vivo results.

Half-Life Extension Without Immunogenicity

For developing long-acting protein or peptide therapeutics, especially those requiring chronic dosing, polysialylation with this compound offers a biodegradable and non-immunogenic alternative to PEGylation. It effectively shields the protein from proteolysis and renal clearance without inducing the accelerated blood clearance (ABC) phenomenon observed with some PEGylated drugs upon repeated administration.

Stealth Nanoparticles & Liposomes

This compound is the ideal choice for surface modification of nanoparticles and liposomes to prolong circulation time. Its ability to create a hydrophilic shield reduces opsonization and uptake by the mononuclear phagocyte system, and its proven lack of ABC-phenomenon induction makes it a more reliable choice than PEG for multi-dose delivery regimens.

High-Purity Polysialylation Precursor

As a substrate for in-vitro enzymatic polysialylation using sialyltransferases, this well-characterized colominic acid ensures reproducible and controlled addition of polysialic acid chains to therapeutic glycoproteins. Its high purity and defined structure are critical for achieving high-yield, site-specific modifications while minimizing process variability.

Enzymatically Stable Hydrogels for Regenerative Medicine

When designing hydrogels or scaffolds for tissue engineering or controlled release, this compound provides a backbone with superior in-vivo stability compared to other natural polysaccharides like hyaluronic acid. This allows for the creation of materials that persist longer at the site of action, providing sustained structural support or therapeutic delivery.

Application Fit Matrix

References

- Sheng, Y., Sun, K., Li, W., Liu, Y., Zhang, Y., & Liu, J. (2020). Polysialic Acid Modified Liposomes for Improving Pharmacokinetics and Overcoming Accelerated Blood Clearance Phenomenon. Molecules, 25(17), 3913.

- Gregoriadis, G., Jain, S., Papaioannou, I., & Laing, P. (2005). Polysialic acids: a new and superior alternative to PEG for stabilizing therapeutic proteins/peptides and drugs. International journal of pharmaceutics, 300(1-2), 125-130.

- Lindhout, T., Iqbal, U., Willis, L. M., Reid, A. N., Li, J., Liu, X., ... & Wakarchuk, W. W. (2011). Site-specific enzymatic polysialylation of therapeutic proteins using bacterial enzymes. Proceedings of the National Academy of Sciences, 108(18), 7397-7402.

- Zhan, K., Wang, Y., Liu, G., Li, J., & Zhan, X. (2017). Preparation and characterization of a novel polysialic acid-hyaluronan graft copolymer potential as dermal filler. International journal of biological macromolecules, 101, 86-92.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types